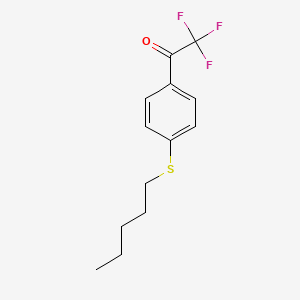
4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone: is an organosulfur compound characterized by the presence of a trifluoromethyl group and a pentylthio substituent on the acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroacetophenone and n-pentylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride (NaH) is used to deprotonate the n-pentylthiol, forming a thiolate anion.
Nucleophilic Substitution: The thiolate anion then undergoes nucleophilic substitution with 2,2,2-trifluoroacetophenone, resulting in the formation of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pentylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 4’-(n-Butylthio)-2,2,2-trifluoroacetophenone
- 4’-(n-Hexylthio)-2,2,2-trifluoroacetophenone
- 4’-(n-Pentylthio)-2,2,2-difluoroacetophenone
Uniqueness
4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and pentylthio groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pentylthio group provides a reactive site for further chemical modifications.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-pentylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNESYHGAZTWBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
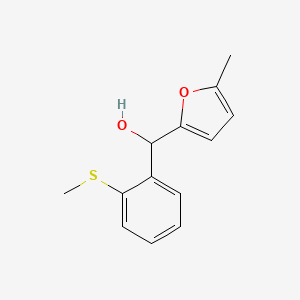
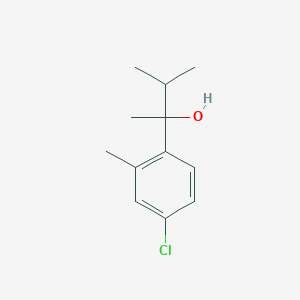
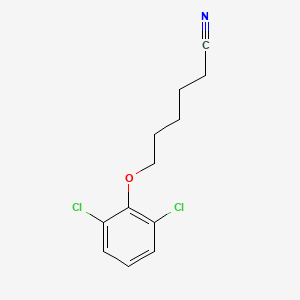
![1-Chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999914.png)
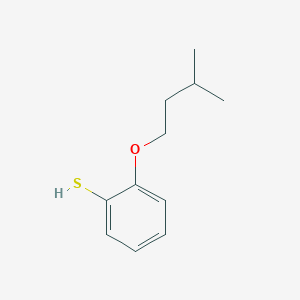
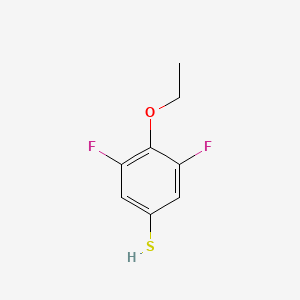
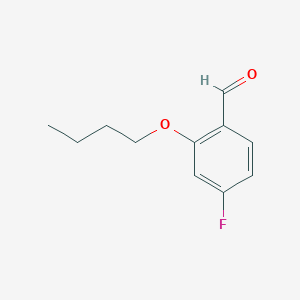
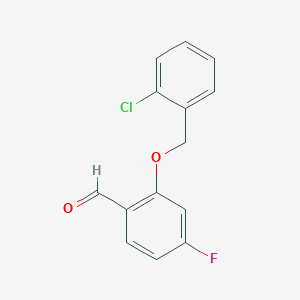
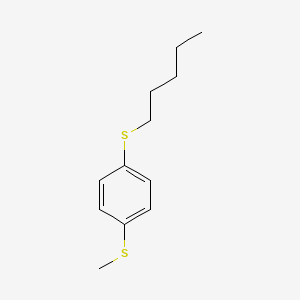
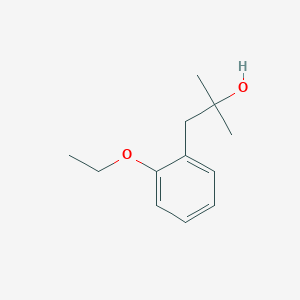
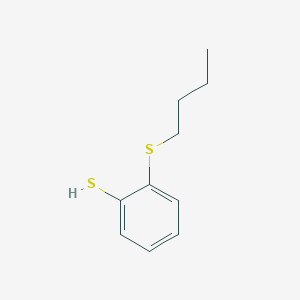
![2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999976.png)

![3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde](/img/structure/B8000000.png)
